![molecular formula C12H21NO8 B1405366 1,5-Dimethylpyrrolidine-2,4-dione triacetate CAS No. 1624262-33-4](/img/structure/B1405366.png)
1,5-Dimethylpyrrolidine-2,4-dione triacetate
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Overview
Description
“1,5-Dimethylpyrrolidine-2,4-dione triacetate” is a chemical compound with the molecular formula C12H21NO8 . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H21NO8 . The molecular weight of the compound is 307.3 g/mol.Scientific Research Applications
Arylation Reactions
- Arylation of malonic acid derivatives using aryllead triacetates, leading to α-aryl carboxylic acids and arylated barbituric acid derivatives, was demonstrated. This method has been employed in the synthesis of anti-inflammatory compounds like Ibuprofen (Kopinski, Pinhey, & Rowe, 1984).
Photochemistry of Derivatives
- Research on 5,5-dimethyl-1H-pyrrol-2(5H)-one, prepared from 5,5-dimethylpyrrolidine-2,4-dione, revealed that N-substituted derivatives exhibit significant influence on photochemical reactivity, including photocycloaddition and photoreduction processes (Ihlefeld & Margaretha, 1992).
Photoactive Polyamides
- The preparation of photoactive polyamides containing 4-(4-dimethylaminophenyl)urazole units was achieved. These polyamides displayed notable inherent viscosities and fluorimetric properties, indicating potential applications in material science (Mallakpour & Rafiee, 2007).
Stimulus-Responsive Fluorescent Properties
- D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics were synthesized, displaying various stimulus-responsive fluorescent properties in solid state. This has implications for material science and biological imaging (Lei et al., 2016).
Multicomponent Synthesis
- Efficient synthesis of pyridine-pyrimidines via a three-component reaction was achieved, showcasing the versatility of the compound in organic synthesis (Rahmani et al., 2018).
Electrocyclic Rearrangement
- Electrocyclic rearrangement of pentamethylcyclooctapyrimidine-2,4-diones into complex dodecane systems was observed, highlighting the compound's utility in studying reaction mechanisms (Ohkura, Nishijima, & Seki, 2001).
properties
IUPAC Name |
acetic acid;1,5-dimethylpyrrolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.3C2H4O2/c1-4-5(8)3-6(9)7(4)2;3*1-2(3)4/h4H,3H2,1-2H3;3*1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMYFWLHHOVUHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(=O)N1C.CC(=O)O.CC(=O)O.CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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